molecular formula C8H8Br2 B047692 1,4-Dibromo-2,5-dimethylbenzene CAS No. 1074-24-4

1,4-Dibromo-2,5-dimethylbenzene

Cat. No. B047692
Key on ui cas rn: 1074-24-4
M. Wt: 263.96 g/mol
InChI Key: QENIALCDPFDFHX-UHFFFAOYSA-N
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Patent
US07261952B2

Procedure details

60 g of 2,5-Dibromo-p-xylene (0.227 mole), 42.4 g of CuCN (0.568 mole) and 300 ml of dimethylformamide were added into a round-bottom flask, and then the reaction was performed at 130° C. for 12 hours. After completion of the reaction, the reaction mixture was added to the mixing solution of 300 ml of water and 300 ml of aqueous ammonia, and extracted crystal therefrom was filtered. Then, the crystal was added again to the mixing solution of 100 ml of water and 300 ml of aqueous ammonia, mixed and filtered. The obtained crystal was added to 2,000 ml of toluene, heated to dissolve, and treated with active carbon. The filtrate was evaporated in vacuum, and then 300 ml of hexane was added thereto to obtain 20 g of white crystal (0.128 mole, yield: 56%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][C:3]=1[CH3:10].[C:11]([Cu])#[N:12].[CH3:14][N:15](C)C=O.N>O>[CH3:10][C:3]1[CH:4]=[C:5]([C:11]#[N:12])[C:6]([CH3:8])=[CH:7][C:2]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)Br)C
Name
CuCN
Quantity
42.4 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted crystal
FILTRATION
Type
FILTRATION
Details
therefrom was filtered
ADDITION
Type
ADDITION
Details
Then, the crystal was added again to the mixing solution of 100 ml of water and 300 ml of aqueous ammonia
ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The obtained crystal was added to 2,000 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
treated with active carbon
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuum
ADDITION
Type
ADDITION
Details
300 ml of hexane was added

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=C(C#N)C=C(C(=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.128 mol
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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